2-(isopropylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
2-(isopropylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a pyrrolopyrimidinone derivative characterized by a fused bicyclic core structure. Key structural features include:
- 7-phenyl substituent: Aromatic moiety that may engage in π-π stacking or hydrophobic interactions in biological targets.
- 3-(m-tolyl) group: A meta-methyl-substituted phenyl ring, which could modulate electronic effects and steric hindrance compared to para-substituted analogs.
This compound belongs to a class of heterocycles studied for diverse pharmacological activities, including kinase inhibition and antiviral effects.
Properties
IUPAC Name |
3-(3-methylphenyl)-7-phenyl-2-propan-2-ylsulfanyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS/c1-14(2)27-22-24-19-18(16-9-5-4-6-10-16)13-23-20(19)21(26)25(22)17-11-7-8-15(3)12-17/h4-14,23H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMILEAPLSJLUBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isopropylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic synthesis. One common approach includes:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyrimidine derivatives and pyrrole intermediates.
Substitution Reactions: Introduction of the isopropylthio group can be done via nucleophilic substitution reactions using isopropylthiol and suitable leaving groups.
Aromatic Substitution: The phenyl and m-tolyl groups are usually introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The isopropylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or other substituents.
Substitution: Various nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced pyrimidine derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[3,2-d]pyrimidine compounds exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation.
Case Study : A study reported that certain derivatives of pyrrolo[3,2-d]pyrimidine showed IC50 values in the micromolar range against various cancer cell lines, indicating potential as a lead compound for further development in anticancer therapies .
Kinase Inhibition
Pyrrolo[3,2-d]pyrimidine derivatives are known for their role as kinase inhibitors. These compounds can selectively inhibit specific kinases involved in cancer progression and other diseases.
| Kinase Target | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| EGFR | Competitive | 0.5 |
| CDK2 | Non-competitive | 0.8 |
| VEGFR | Mixed | 1.2 |
This table summarizes the inhibition properties of related pyrrolo compounds, suggesting that 2-(isopropylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one may follow similar patterns .
Neuroprotective Effects
Research has also explored the neuroprotective potential of pyrrolo derivatives against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study : In vitro studies demonstrated that certain derivatives could protect neuronal cells from oxidative stress-induced apoptosis, showing promise for treating neurodegenerative conditions .
Antimicrobial Activity
The compound's thioether functionality may contribute to its antimicrobial properties. Studies have shown that thioether-containing compounds can exhibit activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
This table illustrates the antimicrobial efficacy of related compounds, suggesting potential applications in treating infections .
Mechanism of Action
The mechanism by which 2-(isopropylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and related derivatives:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Core Heterocycle Differences: Pyrrolo vs. Thieno derivatives may exhibit altered solubility due to sulfur’s polarizability .
Substituent Effects: 2-Position Modifications: The target’s isopropylthio group offers moderate lipophilicity and steric bulk, contrasting with 15a’s methyl group (smaller, less lipophilic) and 3a’s 3-methoxyphenyl (electron-donating, polar) . The trifluoromethyl group in introduces strong electron-withdrawing effects, which could enhance metabolic stability but reduce π-π interactions.
Biological Activity Trends: BRD4 Inhibition: Compound 15a’s activity (IC₅₀ = 0.32 μM) suggests that smaller 2-position substituents (methyl) are favorable for BRD4 binding . The target’s isopropylthio group might reduce affinity due to steric hindrance. Antiviral Potential: Thieno derivatives with imidazolyl or trifluoromethyl groups () show broader antiviral profiles, possibly due to enhanced interactions with viral proteases or polymerases.
Synthetic Accessibility :
- The target compound’s synthesis likely involves thiolation at the 2-position, contrasting with 15a’s straightforward methylation or 3a’s bis-aryl coupling via microwave-assisted methods .
Research Findings and Implications
- Lipophilicity and Bioavailability : The isopropylthio group in the target compound may improve blood-brain barrier penetration compared to polar analogs like 3a, but could also increase off-target binding risks.
- Substituent Optimization : Para-substituted aryl groups (e.g., 15a’s p-tolyl) often show higher activity in enzyme assays than meta-substituted variants, suggesting that the target’s m-tolyl group might be suboptimal for certain targets .
- Heterocycle Impact: Pyrrolo cores may favor kinase inhibition, while thieno systems (e.g., ) are more common in antiviral scaffolds due to sulfur’s role in mimicking natural substrates.
Notes
- Contradictions : highlights para-substituted compounds (e.g., 15a) as potent BRD4 inhibitors, whereas the target’s meta-substitution may reduce efficacy. However, meta-substituents could be advantageous in avoiding metabolic hotspots .
- Data Gaps : Direct biological data for the target compound are unavailable; inferences are drawn from structural analogs. Further in vitro profiling is recommended.
Biological Activity
The compound 2-(isopropylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS Number: 2034555-20-7) is a pyrrolopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 375.5 g/mol. The structure features a pyrrolo[3,2-d]pyrimidine core, which is known for various biological activities.
| Property | Value |
|---|---|
| CAS Number | 2034555-20-7 |
| Molecular Formula | C22H21N3OS |
| Molecular Weight | 375.5 g/mol |
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, research on related pyrrolopyrimidine derivatives has shown activity against breast, colon, and lung cancer cell lines, suggesting that this compound may also possess similar properties due to structural similarities.
Mechanisms of Action:
- Inhibition of Cell Proliferation: Compounds in this class often inhibit key enzymes involved in cell cycle regulation.
- Induction of Apoptosis: Some derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Antimicrobial Activity
Pyrrolopyrimidine derivatives have also been studied for their antimicrobial properties. The presence of sulfur in the structure may enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy against certain pathogens.
Case Studies
- Antiproliferative Activity: A study evaluated the antiproliferative effects of synthesized pyrrolopyrimidine compounds against various cancer cell lines. The results indicated that compounds with similar structures to This compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells .
- Mechanistic Studies: Another research effort utilized molecular docking studies to predict the binding affinity of this compound to specific targets involved in cancer progression. The findings suggested a strong interaction with enzymes critical for nucleotide metabolism .
Q & A
Q. What are the synthetic routes and key reaction conditions for synthesizing 2-(isopropylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one?
The synthesis of pyrrolo[3,2-d]pyrimidinone derivatives typically involves multi-step reactions. A plausible route includes:
- Step 1 : Cyclization of a pyrimidine precursor with a substituted pyrrole moiety. For example, chlorination of a hydroxyl intermediate (e.g., 7H-pyrrolo[2,3-d]pyrimidin-4-ol) using POCl₃ or PCl₃ to introduce reactive sites .
- Step 2 : Thioether formation via nucleophilic substitution, employing isopropylthiol under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Suzuki-Miyaura coupling to introduce aryl groups (e.g., phenyl and m-tolyl) using palladium catalysts .
Characterization : Single-crystal X-ray diffraction (SC-XRD) confirms regiochemistry, while NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate purity .
Q. What spectroscopic and crystallographic methods are critical for structural elucidation?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms the absence of regioisomers. For example, aromatic protons in the phenyl group appear as distinct multiplets (δ 7.2–7.6 ppm) .
- SC-XRD : Provides absolute configuration and bond-length data. For example, C–S bond lengths in thioether groups typically range from 1.75–1.82 Å, confirming successful substitution .
- FT-IR : Validates functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the pyrimidinone ring) .
Advanced Research Questions
Q. How can experimental design be optimized to resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., IC₅₀ variations in kinase inhibition assays) may arise from:
- Cell Line Variability : Use isogenic cell lines to control genetic background effects .
- Assay Conditions : Standardize parameters like ATP concentration (e.g., 10 μM vs. 100 μM) in enzymatic assays .
- Statistical Validation : Employ multivariate analysis (e.g., ANOVA with post-hoc tests) to assess significance across replicates .
Q. What computational strategies predict the compound’s pharmacokinetic and pharmacodynamic properties?
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). For example, the isopropylthio group may occupy hydrophobic pockets .
- ADMET Prediction : Tools like SwissADME estimate solubility (LogP ~3.5) and permeability (TPSA ~75 Ų), suggesting moderate bioavailability .
- MD Simulations : Assess binding stability over 100 ns trajectories to identify critical residues for affinity .
Q. How can synthetic yields be improved while minimizing side reactions?
- Catalyst Optimization : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to enhance coupling efficiency .
- Solvent Screening : Use toluene/EtOH mixtures for Suzuki reactions to reduce byproducts .
- Temperature Control : Lower reaction temperatures (e.g., 80°C → 60°C) during cyclization steps to prevent decomposition .
Q. What methodologies elucidate the compound’s mechanism of action in cancer models?
- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment (e.g., apoptosis regulators like BAX/BCL-2) .
- Proteomics : SILAC-based quantification detects kinase inhibition (e.g., reduced phospho-ERK levels) .
- In Vivo Models : Xenograft studies in immunodeficient mice validate tumor growth inhibition (e.g., 50 mg/kg dosing, q3d) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
